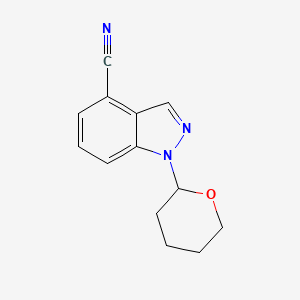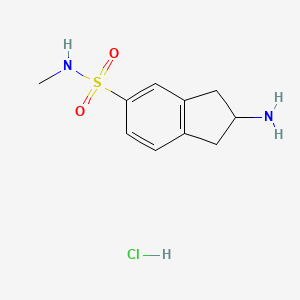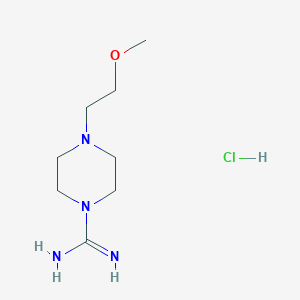
4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride
Descripción general
Descripción
“4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride” is a chemical compound. It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular formula of “4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride” is C7H16N2O . Its molecular weight is 144.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride” include a boiling point of 193-194 °C, a density of 0.970 g/mL at 25 °C, and a refractive index of n20/D 1.4730 (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antimicrobial Activity
The synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, involving piperazine structures, has shown moderate to good antimicrobial activity, indicating their potential in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Rho Kinase Inhibition
A scalable synthesis process for a novel Rho kinase inhibitor, showcasing an unsymmetrical urea structure and derived from piperazine, emphasizes its potential application in treating central nervous system disorders (Wei, Chen, Yan, Li, Li, & Wang, 2016).
Fluorescent Ligands for Receptor Studies
The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety highlights their application in visualizing 5-HT1A receptors overexpressed in cells, aiding in receptor studies and drug development (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Peptide Derivatization for Mass Spectrometry
Piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides, significantly enhancing the ionization efficiency in mass spectrometry. This application is crucial for sensitive peptide and protein analysis (Qiao, Sun, Chen, Zhou, Yang, Liang, Zhang, & Zhang, 2011).
Antihyperglycemic Evaluation
Novel carboximidamides derived from cyanamides linked with pyrimidine moiety, which involve piperazine structures, have shown significant antihyperglycemic activity. These findings suggest their potential as therapeutic agents against diabetes (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-methoxyethyl)piperazine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O.ClH/c1-13-7-6-11-2-4-12(5-3-11)8(9)10;/h2-7H2,1H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTYBCWAWUAWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



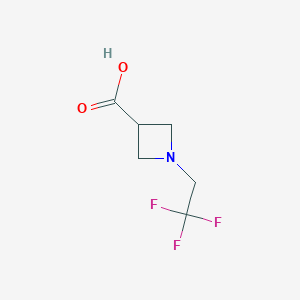

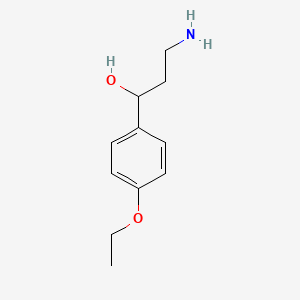
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)
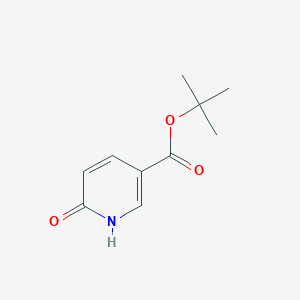
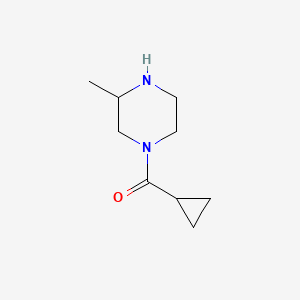
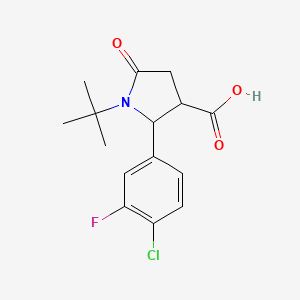

![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)
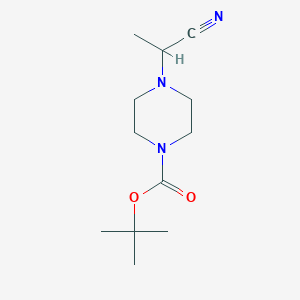
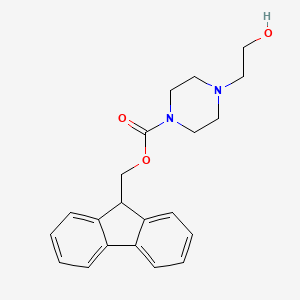
![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)
